molecular formula C11H15NO2 B13044989 1-(3,4-Dimethoxyphenyl)prop-2-EN-1-amine

1-(3,4-Dimethoxyphenyl)prop-2-EN-1-amine

Cat. No.: B13044989
M. Wt: 193.24 g/mol
InChI Key: XPPWVFKCFXGYGM-UHFFFAOYSA-N
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Description

Contextualization within Amine and Phenylpropanoid Chemistry Research

1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine is a compound that can be classified within two significant domains of organic chemistry: amine chemistry and the chemistry of phenylpropanoids. The amine group, particularly as an allylic amine, is a key functional group in a vast array of biologically active molecules and synthetic intermediates. rsc.orgnih.gov Allylic amines are known for their versatile reactivity and are considered important structural motifs in pharmaceuticals and natural products. nih.gov

Phenylpropanoids are a large and diverse family of organic compounds produced by plants from the amino acids phenylalanine and tyrosine. wikipedia.orgfrontiersin.org They share a common C6-C3 skeleton, consisting of a phenyl ring attached to a three-carbon chain. researchgate.net This class of compounds includes lignins, flavonoids, coumarins, and stilbenes, which play crucial roles in plant development, defense against pathogens, and protection from UV light. wikipedia.orgfrontiersin.org The 3,4-dimethoxyphenyl moiety of the compound is a common substitution pattern found in many naturally occurring phenylpropanoids.

Academic Research Significance of this compound as a Synthetic Precursor and Chemical Scaffold

The academic significance of this compound lies primarily in its potential utility as a synthetic precursor and a chemical scaffold. As a synthetic precursor, its various functional groups offer multiple sites for chemical modification. The amine group can undergo a wide range of reactions, including acylation, alkylation, and arylation, to produce a variety of derivatives. nih.gov The double bond can be subjected to addition reactions, such as hydrogenation, halogenation, or epoxidation, while the aromatic ring can be further functionalized through electrophilic aromatic substitution.

As a chemical scaffold, the core structure of this compound can serve as a foundational framework for the construction of libraries of related compounds. In medicinal chemistry and drug discovery, the concept of a privileged scaffold refers to a molecular framework that is able to bind to multiple biological targets. The phenylpropanoid scaffold is considered a privileged structure in this regard. By systematically modifying the scaffold of this compound, researchers can explore the structure-activity relationships of the resulting derivatives and potentially identify compounds with desirable biological or material properties.

Overview of Current and Emerging Research Paradigms and Methodologies in Synthetic Organic Chemistry and Chemical Biology

The synthesis of allylic amines, such as this compound, is a central theme in modern synthetic organic chemistry. A variety of methodologies have been developed to achieve this transformation, with a strong emphasis on catalytic and stereoselective approaches.

Table 1: Synthetic Methodologies for Allylic Amines

Methodology Description Catalyst Examples
Transition Metal-Catalyzed Allylic Amination Direct substitution of an allylic leaving group with an amine, often catalyzed by transition metals. Palladium, Rhodium, Iridium, Nickel, Copper
Hydroamination The addition of an N-H bond across a double or triple bond, a highly atom-economical method. Transition metal complexes (e.g., of titanium, zirconium, rhodium)
Reductive Amination of α,β-Unsaturated Carbonyls Conversion of an α,β-unsaturated aldehyde or ketone to an allylic amine via an imine intermediate, followed by reduction. Various reducing agents in the presence of an amine.

| Rearrangement Reactions | Rearrangements such as the Overman rearrangement provide access to allylic amines from allylic alcohols. | Mercury(II) or palladium(II) catalysts |

In the realm of chemical biology, should this compound or its derivatives be investigated for biological activity, a range of modern techniques would be employed. These include high-throughput screening to assess activity against a panel of biological targets, target identification methods to determine the molecular basis of action, and structural biology techniques like X-ray crystallography and NMR spectroscopy to study the binding of the compound to its target.

Scope and Objectives of Academic Investigations on the Chemical Compound

Given the limited direct research on this compound, the scope of future academic investigations would likely be foundational. The primary objectives would be to establish efficient and scalable synthetic routes to the compound and to explore its fundamental chemical reactivity.

Potential Research Scope and Objectives:

Synthesis:

Objective: To develop a high-yielding and stereoselective synthesis of this compound.

Scope: Investigation of various catalytic systems for allylic amination or other synthetic strategies.

Chemical Derivatization:

Objective: To create a library of derivatives by modifying the amine, the double bond, and the aromatic ring.

Scope: A systematic exploration of acylation, alkylation, and other functional group transformations.

Structural and Conformational Analysis:

Objective: To characterize the three-dimensional structure and conformational preferences of the molecule.

Scope: Utilization of techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling.

Exploratory Biological Screening:

Objective: To conduct preliminary in vitro screening for potential biological activities, guided by the known properties of related phenylpropanoids and allylic amines.

Scope: Screening against panels of enzymes, receptors, or cell lines relevant to areas where phenylpropanoids have shown activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C11H15NO2/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h4-7,9H,1,12H2,2-3H3

InChI Key

XPPWVFKCFXGYGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C=C)N)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 1 3,4 Dimethoxyphenyl Prop 2 En 1 Amine

Retrosynthetic Analysis and Strategic Precursors in Academic Synthesis

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by systematically breaking it down into simpler, commercially available starting materials. For 1-(3,4-dimethoxyphenyl)prop-2-en-1-amine, two primary retrosynthetic disconnections are considered, guiding the selection of strategic precursors.

The most intuitive disconnection is of the carbon-nitrogen (C-N) bond. This leads back to two potential precursors: an electrophilic allylic species and an amine source, or a nucleophilic amine and an electrophilic carbonyl compound. Following the latter, a key precursor identified is the α,β-unsaturated ketone, 1-(3,4-dimethoxyphenyl)prop-2-en-1-one (B8780625) (3) . This chalcone-like intermediate can, in the forward sense, be converted to the target amine via reductive amination.

A second strategic disconnection involves the chem-station.comchem-station.com-sigmatropic rearrangement of an allylic imidate, which points to 1-(3,4-dimethoxyphenyl)prop-2-en-1-ol (2) as a crucial precursor. This allylic alcohol can be accessed from the corresponding ketone 3 via selective reduction.

The precursor ketone 3 can be conceptually disconnected at the α-β carbon-carbon bond, suggesting an aldol-type condensation between 3,4-dimethoxyacetophenone (4) and formaldehyde.

This analysis highlights 1-(3,4-dimethoxyphenyl)prop-2-en-1-one (3) and 1-(3,4-dimethoxyphenyl)prop-2-en-1-ol (2) as the primary strategic precursors for the synthesis of the target allylic amine 1 .

Classical Synthetic Routes: Mechanistic Refinements and Yield Optimization Strategies

Classical, or non-asymmetric, approaches to this compound focus on the efficient construction of the molecular backbone and the introduction of the amine functionality.

A common route to the precursor, 1-(3,4-dimethoxyphenyl)prop-2-en-1-one, involves the Claisen-Schmidt condensation. nih.gov This reaction condenses an aldehyde with a ketone in the presence of a base. For the synthesis of the specific precursor, 3,4-dimethoxyacetophenone would be reacted with formaldehyde.

Stereoselective Amination Reactions

With the key precursor, 1-(3,4-dimethoxyphenyl)prop-2-en-1-one, in hand, several methods can be employed for amination. Direct reductive amination offers a one-pot conversion of the α,β-unsaturated ketone to the allylic amine. This typically involves the in-situ formation of an imine or enamine, followed by reduction. researchgate.net However, controlling the regioselectivity of the reduction (1,2- vs. 1,4-reduction) can be a challenge. researchgate.net Supported palladium catalysts have been shown to be effective for the reductive amination of α,β-unsaturated carbonyl compounds. google.com

Alternatively, a two-step sequence involving the reduction of the ketone to the allylic alcohol, followed by amination, provides greater control. The Mitsunobu reaction is a powerful method for converting alcohols to a variety of functional groups, including amines, with inversion of stereochemistry. nih.gov This reaction utilizes a phosphine (B1218219), such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by an amine pronucleophile (e.g., phthalimide (B116566) or a sulfonamide). organic-chemistry.orgacs.orgresearchgate.netnih.gov

The Overman rearrangement provides another robust method for converting an allylic alcohol into an allylic amine via a chem-station.comchem-station.com-sigmatropic rearrangement of an intermediate trichloroacetimidate. chem-station.comorganic-chemistry.orgwikipedia.orgyoutube.com This reaction is known for its reliability and high yields. The allylic alcohol is first treated with trichloroacetonitrile (B146778) in the presence of a base to form the trichloroacetimidate, which then rearranges upon heating or with catalytic palladium or mercury salts. wikipedia.org

Method Starting Material Key Reagents Typical Yield Reference
Reductive Amination1-(3,4-dimethoxyphenyl)prop-2-en-1-oneAmine, Reducing Agent (e.g., NaBH3CN)Moderate to Good researchgate.net
Mitsunobu Reaction1-(3,4-dimethoxyphenyl)prop-2-en-1-olPPh3, DEAD, Amine SourceGood to Excellent organic-chemistry.org
Overman Rearrangement1-(3,4-dimethoxyphenyl)prop-2-en-1-olCl3CCN, Base; Heat or CatalystExcellent chem-station.comorganic-chemistry.orgwikipedia.org

Table 1: Comparison of Classical Amination Strategies Yields are generalized based on literature for similar substrates.

Advanced Olefination and Alkene Formation Approaches

The synthesis of the key α,β-unsaturated ketone precursor, 1-(3,4-dimethoxyphenyl)prop-2-en-1-one, typically relies on aldol-type condensations. While effective, alternative olefination methods can offer advantages in certain contexts, although for a terminal alkene, their utility is more pronounced in more complex systems. The Horner-Wadsworth-Emmons (HWE) reaction, for instance, provides excellent control over alkene geometry, though this is not a factor for the target terminal alkene.

Asymmetric Synthesis Approaches for Enantiomeric Control of this compound

Achieving enantiomeric control is paramount for the synthesis of chiral molecules for pharmaceutical and biological applications. This can be accomplished through the use of chiral catalysts or chiral auxiliaries.

Chiral Catalyst Development for Enantioselective Synthesis

The enantioselective synthesis of allylic amines is a well-developed field, with several catalytic strategies available. nih.govuni-freiburg.deresearchgate.net One powerful approach involves the asymmetric reduction of the prochiral ketone, 1-(3,4-dimethoxyphenyl)prop-2-en-1-one, to the chiral allylic alcohol. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a prominent example of a highly enantioselective ketone reduction. youtube.com The resulting chiral allylic alcohol can then be converted to the corresponding amine with stereochemical inversion using a Mitsunobu reaction or with retention of stereochemistry through other methods, allowing access to either enantiomer of the target amine.

Transition metal-catalyzed asymmetric allylic amination (AAA) is another direct and powerful strategy. acs.orgchinesechemsoc.orgacsgcipr.orgorganic-chemistry.orgnih.govacs.org In these reactions, a palladium or rhodium complex with a chiral ligand catalyzes the reaction of an allylic substrate (such as an allylic carbonate or phosphate (B84403) derived from the allylic alcohol) with an amine nucleophile. The choice of ligand is crucial for achieving high enantioselectivity.

Catalytic Method Precursor Catalyst System Typical Enantioselectivity (ee) Reference
Asymmetric Ketone Reduction1-(3,4-dimethoxyphenyl)prop-2-en-1-oneCBS Catalyst, BH3>95% youtube.com
Asymmetric Allylic Amination1-(3,4-dimethoxyphenyl)prop-2-en-1-yl carbonate[Pd(allyl)Cl]2, Chiral Ligand (e.g., Trost ligand)High acsgcipr.org
Asymmetric Overman Rearrangement1-(3,4-dimethoxyphenyl)prop-2-en-1-olCOP-Cl catalystHigh chem-station.com

Table 2: Chiral Catalyst Approaches for Enantioselective Synthesis Enantioselectivities are generalized based on literature for similar substrates.

Chiral Auxiliary-Mediated Syntheses and their Academic Implications

The use of a chiral auxiliary is a classical and reliable method for inducing stereoselectivity. numberanalytics.com In this approach, a chiral molecule is temporarily incorporated into the substrate to direct a subsequent reaction diastereoselectively. acs.org After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary could be employed in several ways. For instance, an imine could be formed from 3,4-dimethoxybenzaldehyde (B141060) and a chiral amine, such as Ellman's tert-butanesulfinamide. osi.lv Diastereoselective addition of a vinyl nucleophile (e.g., vinylmagnesium bromide) to this N-sulfinyl imine would generate the target amine skeleton with a high degree of stereocontrol. The sulfinyl auxiliary can then be cleaved under acidic conditions.

Alternatively, a chiral auxiliary can be attached to the carbonyl group of a precursor. For example, an α,β-unsaturated acid derivative could be coupled with an Evans oxazolidinone auxiliary. acs.org Subsequent conjugate addition of an amine followed by reduction of the carbonyl and cleavage of the auxiliary could provide the target amine. These methods, while often requiring more steps than catalytic approaches, are highly reliable and have been instrumental in the development of asymmetric synthesis. nih.gov

Chiral Auxiliary Key Reaction Typical Diastereoselectivity (dr) Reference
N-tert-ButanesulfinamideAddition of vinyl nucleophile to imine>95:5 osi.lv
Evans OxazolidinoneConjugate addition to α,β-unsaturated system>95:5 acs.org

Table 3: Chiral Auxiliary-Mediated Diastereoselective Syntheses Diastereoselectivities are generalized based on literature for similar substrates.

Biocatalytic Transformations for Stereospecific Production

The production of single-enantiomer chiral amines is critical in various chemical industries. Biocatalysis, using isolated enzymes or whole-cell systems, offers a powerful route to achieve high stereoselectivity under mild reaction conditions. For the synthesis of this compound, several classes of enzymes are of significant interest.

Amine transaminases (ATAs) are widely used for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com While typically applied to saturated ketones, their application in a chemoenzymatic route—involving the reduction of the olefinic bond of the precursor 1-(3,4-dimethoxyphenyl)prop-2-en-1-one followed by stereoselective transamination—presents a viable, albeit multi-step, pathway.

More advanced and direct is the use of multifunctional biocatalysts. Research has identified enzymes capable of catalyzing a cascade of reactions in a single pot. An example is the enzyme EneIRED, discovered from a metagenomic imine reductase (IRED) collection, which possesses an unusual active site that facilitates a conjugate alkene reduction followed by a reductive amination. nih.gov This type of enzyme could theoretically convert an α,β-unsaturated carbonyl, such as 1-(3,4-dimethoxyphenyl)prop-2-en-1-one, directly into a chiral amine bearing multiple stereocenters by coupling it with an amine donor. nih.gov This one-pot reaction is highly efficient and stereospecific. nih.gov

Another relevant enzyme class is Lignin Peroxidase (LiP), which is known to catalyze the Cα-Cβ cleavage of propenyl side chains in lignin-analogue compounds like 1-(3',4'-dimethoxyphenyl)propene. nih.gov While this is a degradative pathway, the study of such enzymes provides insight into the enzymatic manipulation of the propenyl side chain integral to the target molecule's structure. nih.gov

Enzyme ClassSynthetic Strategy for Target AmineKey AdvantagesReference
Amine Transaminases (ATAs)Stereoselective amination of the corresponding saturated ketone precursor.High enantiomeric excess, well-established technology. mdpi.com
Multifunctional Ene-Imine Reductases (EneIREDs)Direct one-pot conversion of the α,β-unsaturated ketone precursor via conjugate reduction and reductive amination.High atom economy, reduced number of steps, generation of multiple stereocenters. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound can be made more sustainable by focusing on aspects like solvent choice, catalyst type, and atom economy. rsc.org

Solvent-Free and Aqueous Medium Reactions

A key step in a likely synthesis of the target amine is the initial formation of its precursor, the chalcone (B49325) 1-(3,4-dimethoxyphenyl)prop-2-en-1-one, typically via a Claisen-Schmidt condensation. Traditionally, this reaction uses organic solvents. However, significant green advancements have been made.

One approach is the use of mechanochemistry, where the reaction is performed solvent-free by grinding the solid reactants together. mdpi.com For instance, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone has been prepared by grinding 3,4-dimethoxyacetophenone and 4-methoxybenzaldehyde (B44291) with a catalytic amount of sodium hydroxide (B78521), achieving a high yield of 83%. mdpi.com This method avoids bulk solvent waste, with the only significant waste coming from the recrystallization solvent (ethanol). mdpi.com

Reactions in aqueous media are another green alternative. The synthesis of the related chalcone 1-(3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one was successfully carried out in a water and ethanol (B145695) mixture using sodium hydroxide as a base. nih.gov While not entirely solvent-free, this reduces the reliance on more hazardous organic solvents. The subsequent conversion of the enone precursor to the target amine via reductive amination can also be optimized for greener solvents, with studies showing that solvents like cyclopentyl methyl ether (CPME) can be effective and more environmentally benign alternatives to traditional solvents like toluene. nih.gov In some cases, amination reactions can proceed effectively in the absence of any solvent, which significantly improves the environmental footprint of the process. nih.gov

Sustainable Catalysis and Atom Economy Considerations

Sustainable catalysis focuses on using non-toxic, recyclable, and highly efficient catalysts. For the precursor synthesis, simple and inexpensive catalysts like sodium hydroxide are effective. mdpi.comnih.gov For the subsequent stereoselective amination, biocatalysts are a prime example of sustainable catalysis as they are derived from renewable resources, operate under mild conditions, and are biodegradable. mdpi.comnih.gov

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govyoutube.com Reactions with high atom economy, such as additions and rearrangements, are preferred over eliminations and substitutions which generate stoichiometric byproducts. nih.gov

The ideal synthesis of this compound from its precursor 1-(3,4-dimethoxyphenyl)prop-2-en-1-one would be a direct reductive amination.

Reaction: C₁₁H₁₂O₃ (enone) + NH₃ + H₂ → C₁₁H₁₅NO₂ (amine) + H₂O

The atom economy for this ideal transformation is calculated as:

Atom Economy = (Molecular Weight of Product) / (Sum of Molecular Weights of All Reactants) x 100%

Atom Economy = [193.23 / (192.22 + 17.03 + 2.02)] x 100% = [193.23 / 211.27] x 100% ≈ 91.5%

This high value indicates that the majority of atoms from the reactants are incorporated into the final product, making it an efficient process from a green chemistry perspective. This contrasts sharply with multi-step syntheses that may involve protecting groups or generate significant byproducts, leading to lower atom economy.

Green Chemistry AspectMethodologyExample/BenefitReference
Solvent ChoiceMechanochemical (solvent-free) synthesis of precursorAvoids bulk solvent waste; high yield (83%) achieved by grinding reactants. mdpi.com
Sustainable CatalysisBiocatalysis for amination stepUse of renewable enzymes (e.g., EneIRED) for stereospecific synthesis under mild conditions. nih.gov
Atom EconomyDirect reductive amination of enone precursorTheoretical atom economy of ~91.5%, minimizing waste at the atomic level. nih.govyoutube.com

Flow Chemistry and Continuous Synthesis Approaches for Scalable Academic Research

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology for chemical synthesis. mdpi.com It offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, residence time), improved reproducibility, and easier scalability. mdpi.comnih.gov

A continuous, multi-step flow synthesis of this compound can be conceptualized. This process would integrate the formation of the enone precursor and its subsequent conversion to the amine in a single, uninterrupted sequence.

Step 1: Enone Formation. 3,4-dimethoxyacetophenone and an appropriate aldehyde would be pumped into a heated reactor coil along with a base catalyst (e.g., NaOH). The controlled temperature and short residence time in the microreactor can accelerate the reaction and minimize byproduct formation.

Step 2: In-line Purification. The output stream could pass through a scavenger cartridge containing a polymer-supported reagent to neutralize the catalyst and remove certain impurities, eliminating the need for a traditional aqueous workup. uc.pt

Step 3: Reductive Amination. The purified precursor stream would then be mixed with an ammonia (B1221849) source and a reducing agent (or passed into a reactor containing an immobilized biocatalyst) in a second flow reactor to produce the final target amine. mdpi.com

This integrated approach avoids the isolation and purification of intermediates, significantly reducing time, solvent use, and potential exposure to hazardous materials. uc.pt The ability to rapidly screen and optimize reaction conditions by simply adjusting flow rates and temperatures makes it an ideal platform for academic research aiming for scalable production. mdpi.com

Flow Synthesis StageDescriptionKey Parameters & AdvantagesReference
Reactor 1: CondensationContinuous formation of the enone precursor.Precise temperature control, short residence times, enhanced safety. mdpi.com
In-line WorkupUse of scavenger resins to purify the intermediate stream.Eliminates need for batch extraction/purification, reduces solvent waste. uc.pt
Reactor 2: AminationContinuous conversion of the enone to the target amine.Can utilize immobilized catalysts (chemical or biological) for easy separation and reuse. nih.gov

Chemical Reactivity and Reaction Mechanisms of 1 3,4 Dimethoxyphenyl Prop 2 En 1 Amine

Electrophilic and Nucleophilic Reactivity of the Amine Moiety

The primary amine group in 1-(3,4-dimethoxyphenyl)prop-2-en-1-amine is a key center of reactivity, capable of acting as both a nucleophile and a base. Its nucleophilicity is fundamental to a variety of chemical transformations.

The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and capable of attacking electron-deficient centers. The general trend for amines is that their nucleophilicity increases with basicity, although it is also sensitive to steric effects. masterorganicchemistry.com For primary amines like the title compound, the steric hindrance is relatively low compared to secondary or tertiary amines. masterorganicchemistry.com This allows for effective participation in reactions such as alkylation, acylation, and condensation reactions. For instance, in the presence of suitable electrophiles, the amine can form new carbon-nitrogen or heteroatom-nitrogen bonds.

The basicity of the amine allows it to react with acids to form the corresponding ammonium (B1175870) salts. When an amine forms a bond with a proton, it is classified as a Brønsted base. masterorganicchemistry.com This property is crucial in catalytic processes and for modifying the solubility of the compound.

While direct studies on the electrophilic reactivity of the amine moiety of this specific compound are not prevalent, it is understood that N-haloamines can be formed, which can then undergo further reactions. The reactivity of the amine can also be influenced by the electronic effects of the dimethoxyphenyl ring.

Reactivity of the Alkene Moiety: Advanced Addition Reactions and Cycloadditions

The prop-2-en-1-yl (allyl) group contains a carbon-carbon double bond, which is susceptible to a wide range of addition reactions. The most common transformation of an alkene is the addition reaction, where the relatively weak pi-bond is broken and replaced by two new sigma bonds.

Electrophilic additions are a hallmark of alkene reactivity. Strong Brønsted acids like HCl and HBr can add across the double bond. These reactions are typically regioselective, following Markovnikov's rule where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halide adds to the more substituted carbon, which would be the terminal carbon in this case.

The alkene moiety can also undergo various other addition reactions, including hydrogenation to form the corresponding saturated amine, and halogenation. Furthermore, the conjugated system, potentially involving the aromatic ring, can influence the regioselectivity of these additions. In related systems, such as 1-(3',4'-dimethoxyphenyl)propene (DMPP), the double bond is shown to be reactive towards radical species and can participate in complex reaction cascades, including the addition of water and oxygen. mdpi.com

Cycloaddition reactions, such as the Diels-Alder reaction, are also a possibility for the alkene, where it could act as the dienophile. However, the viability and stereochemical outcome of such reactions would be highly dependent on the reaction conditions and the nature of the diene.

Stereochemical Outcomes of Transformations Involving the Chiral Center

The carbon atom attached to both the amine group and the dimethoxyphenyl ring is a stereocenter, meaning that this compound can exist as a pair of enantiomers. This chirality has significant implications for its chemical transformations.

Reactions that involve the chiral center can proceed with either retention or inversion of configuration, or result in racemization. The specific stereochemical outcome is dependent on the reaction mechanism. For example, an SN2 reaction at the chiral center would proceed with inversion of configuration, while an SN1 reaction would likely lead to a racemic mixture due to the formation of a planar carbocation intermediate.

The stereochemistry of the starting material can also direct the stereochemical outcome of reactions at other parts of the molecule, a phenomenon known as diastereoselective induction. For instance, addition reactions to the alkene could be influenced by the existing stereocenter, leading to the preferential formation of one diastereomer over the other. The synthesis of specific stereoisomers, such as (1S)-1-(3,4-dimethoxyphenyl)prop-2-enylamine, highlights the importance of stereochemistry in this class of compounds. bldpharm.com

Mechanistic Investigations of Key Transformations

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Such investigations often employ a combination of kinetic studies, spectroscopic analysis, and computational modeling.

Spectroscopic techniques such as NMR, IR, and mass spectrometry are invaluable for identifying and characterizing transient reactive intermediates that may be formed during a reaction. For example, in the enzymatic degradation of the related compound 1-(3',4'-dimethoxyphenyl)propene, radical cation species have been identified as key intermediates. mdpi.com Similar intermediates could be expected in certain oxidation reactions of this compound. Advanced spectroscopic methods, including time-resolved spectroscopy, can provide real-time information on the formation and decay of such species, offering a deeper understanding of the reaction pathway. The synthesis and characterization of related chalcones, such as (2E)-3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one, have been confirmed using FT-IR, 1H-NMR, and 13C-NMR, demonstrating the utility of these techniques in structural elucidation. kau.edu.sa

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping reaction pathways and understanding reaction mechanisms at a molecular level. For the related compound 1-(3',4'-dimethoxyphenyl)propene, DFT calculations have been used to study the non-enzymatic steps in its oxidation, revealing a multi-step mechanism involving radical formation, water and oxygen addition, and rearrangement. mdpi.com The computational study detailed the formation of various intermediates, including a cation radical species, a hydroperoxy alcohol, and a ketone, ultimately leading to the cleavage of the propenyl side chain. mdpi.com

A similar computational approach could be applied to this compound to investigate its reactivity. Such studies could predict the activation energies for different reaction pathways, identify the structures of transition states and intermediates, and rationalize the observed stereochemical outcomes. For example, the proposed mechanism for arene amination with Selectfluor involves the oxidation of a dialkoxyarene to a radical cation, which is then trapped by a nucleophile, a process that can be modeled computationally. nsf.gov

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The presence of multiple reactive sites—the aromatic ring, the double bond, and the amine—makes the study of selectivity in reactions of this compound particularly important. The outcome of a reaction is highly dependent on the nature of the reagents and the reaction conditions employed.

Chemoselectivity refers to the preferential reaction of one functional group over others. In this compound, the primary competition for reagents is between the nucleophilic amine, the nucleophilic double bond, and the electron-rich aromatic ring.

Reaction with Electrophiles: Strong electrophiles will likely react with the most nucleophilic site. The lone pair of electrons on the nitrogen atom makes the amino group a primary target for acylation, alkylation, and protonation. However, the electron-rich nature of the 3,4-dimethoxyphenyl ring, activated by two methoxy (B1213986) groups, also makes it susceptible to electrophilic aromatic substitution. The double bond can also undergo electrophilic addition. The specific outcome will depend on the electrophile and reaction conditions. For instance, in the Biginelli reaction, which involves enaminones, aldehydes, and ureas/thioureas, chemoselectivity is a key factor in achieving the desired dihydropyrimidinone products. nih.gov

Reaction with Oxidizing Agents: Oxidation can occur at the amino group, the double bond (e.g., epoxidation, dihydroxylation), or potentially at the benzylic position. The choice of oxidizing agent will determine which functional group is preferentially oxidized.

Reaction with Reducing Agents: Catalytic hydrogenation would likely reduce the double bond, while stronger reducing agents might be required to affect the aromatic ring.

Regioselectivity becomes a critical consideration in addition reactions to the carbon-carbon double bond. The position of the new substituent is influenced by both electronic and steric factors.

Electrophilic Addition: In the addition of an electrophile (E+) to the double bond, the initial attack could, in principle, lead to two different carbocation intermediates. The stability of these intermediates will determine the final product. The proximity of the electron-donating 3,4-dimethoxyphenyl group would stabilize a carbocation at the C1 position (benzylic position).

Nucleophilic Addition: While the double bond is electron-rich and not prone to direct nucleophilic attack, it can be activated. For example, coordination to a metal catalyst can render the allylic system susceptible to nucleophilic attack. In such cases, the attack can occur at either the C1 or C3 position of the allyl system. The regioselectivity of nucleophilic addition to activated allylic systems is often controlled by the nature of the catalyst and the nucleophile. rsc.org In reactions involving allylic zinc halides with [1.1.1]propellane, high regioselectivity has been observed and rationalized by DFT calculations. nih.gov

Stereoselectivity is concerned with the preferential formation of one stereoisomer over another. Since this compound possesses a stereocenter at C1, and reactions can create new stereocenters, controlling the stereochemical outcome is a significant synthetic challenge.

Diastereoselectivity: In reactions of the existing chiral center, the approach of a reagent can be influenced by the steric bulk of the substituents, leading to the formation of one diastereomer in excess.

Enantioselectivity: The synthesis of a single enantiomer of this compound or its derivatives often requires the use of chiral catalysts, chiral auxiliaries, or enzymes. Chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical course of a reaction. nih.govnih.gov For example, the asymmetric arylation of imines derived from 9-aminofluorene (B152764) using a chiral phosphine (B1218219) ligand on palladium allows for the enantioselective synthesis of α-branched benzylamines. acs.org Biocatalytic methods, using enzymes like cytochrome P450, have been developed for the highly enantioselective amination of C-H bonds to produce chiral amines. nih.gov

The following table summarizes the expected selectivity in various hypothetical reactions of this compound based on general principles and analogous systems.

Reaction TypeReagent/CatalystPredicted ChemoselectivityPredicted RegioselectivityPredicted Stereoselectivity
Acylation Acetyl ChlorideAmine > Double Bond, Aromatic RingN-acylationNot applicable if starting with racemate
Electrophilic Addition HBrDouble Bond > Aromatic RingMarkovnikov addition (Br at C1)Formation of diastereomers
Asymmetric Hydrogenation H₂, Chiral Rh or Ru catalystDouble BondNot applicableHigh enantioselectivity possible
[4+2] Cycloaddition Maleic AnhydrideDouble bond acts as dienophileEndo/Exo selectivityDiastereoselective
Palladium-Catalyzed Amination Aryl Halide, Pd-catalystAmine participates in couplingNot applicableDependent on ligand chirality

The following table provides examples of selectivity observed in reactions of analogous allylic amine systems, which can serve as a model for predicting the behavior of this compound.

Analogous SystemReactionReagentsSelectivity OutcomeReference
1-Aryl-2-alkyl alkynesPropargylic C-H AminationCytochrome P450 enzyme, Hydroxylamine derivativeHigh chemo-, regio-, and enantioselectivity (up to 96% ee) nih.gov
Allylic Amine Derivativessyn-Dichlorination1,8-Naphthalimide directing groupExcellent diastereoselectivityNot directly cited
9-Aminofluorene-derived iminesAsymmetric ArylationPd-catalyst, Chiral dialkylbiaryl phosphine ligandHigh enantioselectivity in forming α-branched benzylamines acs.org
Allenamides1,2-AdditionN-haloimidesHigh regioselectivity for 2-halo allylic aminal derivatives rsc.org

Derivatization Strategies and Analogue Design Based on the 1 3,4 Dimethoxyphenyl Prop 2 En 1 Amine Scaffold

Modifications at the Amine Nitrogen for Structure-Reactivity Relationship Studies

Acylation, Sulfonylation, and Carbamate Formations

The nucleophilic nature of the primary amine in 1-(3,4-dimethoxyphenyl)prop-2-en-1-amine allows for straightforward derivatization through reactions with electrophilic reagents such as acyl chlorides, sulfonyl chlorides, and isocyanates or chloroformates.

Acylation: The reaction of the primary amine with various acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, yields the corresponding N-acyl derivatives. For instance, acylation of the saturated analogue, (S)-1-(3,4-dimethoxyphenyl)propan-2-amine, with 2-chloro-2-phenylacetyl chloride has been successfully demonstrated. youtube.com This suggests a similar reactivity for the unsaturated counterpart, allowing for the introduction of a wide array of acyl groups, from simple aliphatic to complex aromatic moieties.

Sulfonylation: The formation of sulfonamides, which are important bioisosteres of amides, can be achieved by reacting the primary amine with sulfonyl chlorides. acs.orgnih.gov This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. The resulting sulfonamides exhibit different electronic and steric properties compared to their amide counterparts, which can be beneficial for SAR studies. libretexts.org

Carbamate Formation: Carbamates can be synthesized by reacting the amine with either an isocyanate or a chloroformate. The reaction with an isocyanate is typically a direct addition, while the reaction with a chloroformate requires a base. Carbamates are often used in drug design as they can improve a molecule's metabolic stability and membrane permeability. rug.nl

Derivative Type Reagent General Product Structure
N-AcylR-COCl1-(3,4-Dimethoxyphenyl)-N-(acyl)prop-2-en-1-amine
N-SulfonylR-SO2Cl1-(3,4-Dimethoxyphenyl)-N-(sulfonyl)prop-2-en-1-amine
N-CarbamateR-NCO or R-OCOCl1-(3,4-Dimethoxyphenyl)-N-(carbamoyl)prop-2-en-1-amine

Alkylation and Reductive Amination Strategies

The introduction of alkyl groups at the amine nitrogen can be accomplished through direct alkylation or, more controllably, via reductive amination.

Alkylation: Direct alkylation of the primary amine with alkyl halides can lead to a mixture of mono- and di-alkylated products. masterorganicchemistry.com Controlling the stoichiometry and reaction conditions is crucial to favor the formation of the desired secondary or tertiary amine. The use of a mild base can facilitate the reaction by deprotonating the amine, increasing its nucleophilicity. organic-chemistry.org

Reductive Amination: A more selective method for mono-alkylation is reductive amination. nih.govwikipedia.orgorganicchemistrytutor.com This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ to the corresponding secondary or tertiary amine using a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comnih.govyoutube.com This method avoids the issue of over-alkylation often encountered in direct alkylation. masterorganicchemistry.com Enzymatic reductive amination using reductive aminases offers a green and highly selective alternative. nih.govacs.org

Reaction Type Reagents General Product Structure
Direct AlkylationR-X (Alkyl Halide), BaseN-Alkyl-1-(3,4-dimethoxyphenyl)prop-2-en-1-amine
Reductive AminationR-CHO or R2CO, NaBH3CNN-Alkyl-1-(3,4-dimethoxyphenyl)prop-2-en-1-amine

Functionalization of the Aromatic Ring System

The 3,4-dimethoxy substitution pattern on the phenyl ring makes it electron-rich and thus susceptible to electrophilic aromatic substitution. Furthermore, the introduction of a halogen atom onto the ring opens up possibilities for metal-catalyzed cross-coupling reactions.

Directed Electrophilic Aromatic Substitution Reactions

The two methoxy (B1213986) groups are ortho, para-directing and activating, making the aromatic ring highly reactive towards electrophiles. libretexts.org The most likely positions for substitution are C-2 and C-6, which are ortho to one of the methoxy groups, and C-5, which is para to the C-4 methoxy group and ortho to the C-3 methoxy group.

Halogenation: Electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst can introduce a halogen atom onto the aromatic ring. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org This provides a handle for further functionalization via cross-coupling reactions.

Nitration: The introduction of a nitro group can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and can be subsequently reduced to an amino group, allowing for further derivatization.

Metal-Catalyzed Cross-Coupling Reactions for Aryl Modifications

Once a halogen is introduced onto the aromatic ring, a variety of metal-catalyzed cross-coupling reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The palladium-catalyzed Suzuki coupling reaction between an aryl halide and an arylboronic acid is a powerful tool for the formation of biaryl compounds. mdpi.comtcichemicals.com This reaction would allow for the introduction of a wide range of substituted and unsubstituted aryl and heteroaryl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new C-N bond between an aryl halide and an amine. rug.nllibretexts.orgorganic-chemistry.orgyoutube.comyoutube.com This would allow for the synthesis of derivatives with an additional amino group on the aromatic ring, which could be further functionalized.

Reaction Type Key Reagents Intermediate Final Product (Example)
HalogenationNBS, Lewis AcidBromo-1-(3,4-dimethoxyphenyl)prop-2-en-1-amineBromo-1-(3,4-dimethoxyphenyl)prop-2-en-1-amine
Suzuki CouplingArylboronic acid, Pd catalyst, BaseBromo-derivativeAryl-substituted this compound
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseBromo-derivativeAmino-substituted this compound

Transformations of the Alkene Moiety for Scaffold Diversification

The prop-2-enyl side chain offers another site for diversification through reactions of the alkene double bond. These transformations can introduce new functional groups and stereocenters, significantly expanding the chemical space of the scaffold.

Dihydroxylation: The alkene can be converted to a vicinal diol through dihydroxylation. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4). organic-chemistry.org The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of chiral diols. organic-chemistry.orgwikipedia.orgnih.gov Anti-dihydroxylation can be achieved by first forming an epoxide followed by acid-catalyzed ring-opening. masterorganicchemistry.com

Epoxidation: The alkene can be epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.commasterorganicchemistry.comresearchgate.netyoutube.comyoutube.com The resulting epoxide is a versatile intermediate that can be opened with various nucleophiles to introduce a wide range of functional groups.

Heck Reaction: The palladium-catalyzed Heck reaction couples the alkene with an aryl or vinyl halide, forming a new C-C bond and extending the carbon skeleton. acs.org This reaction is a powerful tool for creating more complex structures.

Transformation Key Reagents General Product Structure
Syn-DihydroxylationOsO4, NMO1-(3,4-Dimethoxyphenyl)propane-1,2,3-triol derivative
Anti-Dihydroxylation1. m-CPBA 2. H3O+1-(3,4-Dimethoxyphenyl)propane-1,2,3-triol derivative
Epoxidationm-CPBA2-(1-(3,4-Dimethoxyphenyl)ethyl)oxirane derivative
Heck ReactionAryl halide, Pd catalyst, Base1-(3,4-Dimethoxyphenyl)-3-arylprop-2-en-1-amine

Hydrogenation, Epoxidation, and Aziridination

The reactivity of the prop-2-enyl (allyl) group is central to many derivatization strategies. Standard transformations of this alkene functionality, such as hydrogenation, epoxidation, and aziridination, introduce significant structural and stereochemical changes to the parent scaffold.

Hydrogenation: The carbon-carbon double bond of the allyl group can be readily reduced through catalytic hydrogenation. This reaction saturates the side chain, converting the prop-2-en-1-amine moiety into a propan-1-amine. This transformation eliminates the geometric constraints and electronic properties of the double bond, which can be useful for investigating the role of the unsaturated side chain.

Table 1: Representative Hydrogenation Reaction

Starting Material Reagents & Conditions Product Purpose of Transformation
This compoundH₂, Pd/C, Ethanol (B145695), RT1-(3,4-Dimethoxyphenyl)propan-1-amineRemoval of alkene functionality; investigation of the saturated analogue.

Epoxidation: The alkene can be converted to an epoxide, a three-membered cyclic ether, using peroxy acids (e.g., m-CPBA) or other oxidizing systems. mdpi.com Epoxidation of olefins is a well-established industrial process. google.com The reaction introduces two new stereocenters, and the resulting epoxide is a highly valuable intermediate. The inherent reactivity of the epoxide ring allows for subsequent nucleophilic ring-opening reactions to introduce a wide range of functional groups, such as diols or amino alcohols. Given the presence of the amine, N-protection (e.g., as an acetyl or Boc group) may be required prior to epoxidation to prevent side reactions.

Table 2: Typical Epoxidation and Subsequent Ring-Opening Reactions

Reaction Reagents Intermediate/Product Notes
Epoxidation m-CPBA or H₂O₂ with MnSO₄ catalyst mdpi.com2-((1-(3,4-dimethoxyphenyl)amino)methyl)oxiraneIntroduces an electrophilic epoxide ring. Amine protection may be necessary.
Ring-Opening H₃O⁺1-((3,4-Dimethoxyphenyl)amino)propane-2,3-diolAcid-catalyzed hydrolysis yields an anti-diol. libretexts.org
Ring-Opening R₂NH (e.g., Dimethylamine)1-((3,4-Dimethoxyphenyl)amino)-3-(dimethylamino)propan-2-olRing-opening with amines yields amino alcohols.

Aziridination: As the nitrogen analogue of epoxidation, aziridination introduces a three-membered nitrogen-containing ring (aziridine). This transformation creates a new chiral center and provides a scaffold for further functionalization. The aziridine (B145994) ring can be opened by various nucleophiles, offering a pathway to vicinal diamines and other complex nitrogen-containing molecules.

Dihydroxylation and Oxidative Cleavage Reactions

Dihydroxylation: The alkene moiety can be converted into a vicinal diol (a glycol) through dihydroxylation. This reaction can proceed through two distinct stereochemical pathways, yielding either syn or anti diols, which can be crucial for controlling the final three-dimensional structure of the molecule. libretexts.org

Syn-dihydroxylation: This is typically achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup (e.g., NaHSO₃) or potassium permanganate (KMnO₄) under cold, alkaline conditions. libretexts.org The reaction proceeds through a cyclic intermediate, resulting in the two hydroxyl groups being added to the same face of the double bond.

Oxidative Cleavage: The carbon-carbon double bond can be completely severed through oxidative cleavage. The specific products formed depend on the oxidizing agent and the workup conditions used.

Ozonolysis (O₃): This is a powerful method for cleaving the double bond. Reductive workup (e.g., with zinc and water) of the intermediate ozonide yields aldehydes or ketones. For the title compound, this would produce 3,4-dimethoxybenzaldehyde (B141060) and a 2-aminopropanal derivative. Oxidative workup (e.g., with hydrogen peroxide) would yield a carboxylic acid from the aldehyde fragment.

Permanganate Oxidation: Using hot, acidic, or concentrated potassium permanganate (KMnO₄) also results in the cleavage of the double bond, typically leading to the formation of carboxylic acids and/or ketones. In some cases, this strong oxidation can affect other parts of the molecule. A related study demonstrated the oxidative cleavage of a C-P bond in a dihydroxyphenyl aminophosphonic acid using sodium periodate, highlighting that strong oxidizing conditions can lead to complex bond-breaking events. nih.gov

Design Principles for Investigating Structure-Reactivity Relationships in Analogues

Understanding the relationship between the molecular structure of this compound analogues and their chemical reactivity is fundamental for rational drug design and catalyst development. A systematic approach involves modifying specific parts of the scaffold and observing the resulting changes in chemical properties.

Key Modification Sites:

Aromatic Ring Substituents: The electronic nature of the phenyl ring can be tuned by altering the substituents. Replacing the methoxy groups with electron-withdrawing groups (e.g., -NO₂, -CF₃) or other electron-donating groups (e.g., -OH, -NMe₂) would modulate the electron density of the entire π-system, influencing the reactivity of the alkene and the basicity of the amine.

Amine Substituents: Introducing different alkyl or aryl groups (R) on the nitrogen atom (N-R) can introduce steric hindrance, which may affect the accessibility of both the amine and the nearby alkene. These substituents also influence the nucleophilicity and basicity of the nitrogen atom.

Allyl Chain Backbone: Modifications to the propylene (B89431) chain, such as adding substituents at the C1, C2, or C3 positions, would directly impact the steric environment around the reactive centers and could introduce new stereocenters.

Table 3: Hypothetical Analogues and Predicted Effects on Reactivity

Analogue Modification Predicted Effect on Reactivity
1-(3,4-Dinitrophenyl)prop-2-en-1-amineMethoxy groups replaced with nitro groupsDecreased electron density on the ring; reduced nucleophilicity of the alkene; decreased basicity of the amine.
1-(3,4-Dihydroxyphenyl)prop-2-en-1-amineMethoxy groups replaced with hydroxyl groupsIncreased electron-donating character; potential for new hydrogen bonding interactions; catechol moiety susceptible to oxidation.
N-Methyl-1-(3,4-dimethoxyphenyl)prop-2-en-1-amineMethyl group on the amine nitrogenIncreased steric bulk around the nitrogen; slight increase in amine basicity.
N-Acetyl-1-(3,4-dimethoxyphenyl)prop-2-en-1-amineAcetyl group on the amine nitrogenSignificantly reduced amine nucleophilicity and basicity due to resonance; serves as a protecting group.

Synthesis of Complex Heterocyclic Scaffolds Derived from this compound

The this compound scaffold is an excellent precursor for the synthesis of complex heterocyclic systems, which are core structures in many natural products and pharmaceutical agents. researchgate.net Novel strategies often involve multi-component reactions or tandem cyclizations to rapidly build molecular complexity. nih.gov

Pictet-Spengler Reaction: The primary or secondary amine of the scaffold can react with an aldehyde or ketone to form an intermediate iminium ion. This ion can then undergo an intramolecular electrophilic substitution with the electron-rich 3,4-dimethoxyphenyl ring to form a tetrahydroisoquinoline ring system, a common motif in alkaloids.

Cycloaddition Reactions: The allyl double bond can participate as a 2π-electron component in cycloaddition reactions.

Diels-Alder Reaction: As a dienophile, the alkene can react with a suitable diene in a [4+2] cycloaddition to create a six-membered ring. This strategy is powerful for accessing complex polycyclic scaffolds. nih.gov

[3+2] Cycloadditions: The alkene can also react with 1,3-dipoles (e.g., azides, nitrile oxides) to generate five-membered heterocyclic rings like pyrrolidines or isoxazolines. nih.gov

Tandem and Multi-component Reactions (MCRs): The amine functionality is a prime candidate for use in MCRs. For instance, a Mannich-type reaction could combine 3,4-dimethoxybenzaldehyde, an amine (such as allylamine (B125299), to generate the scaffold in situ), and a π-nucleophile to generate functionalized intermediates that can undergo further cyclization to produce diverse heterocyclic frameworks. researchgate.netnih.gov This approach allows for the efficient synthesis of compound libraries from simple starting materials. nih.gov

Table 4: Heterocyclic Synthesis Strategies

Reaction Type Key Reagents/Intermediates Resulting Heterocyclic Scaffold
Pictet-SpenglerAldehyde (e.g., formaldehyde), acid catalystTetrahydroisoquinoline
Diels-Alder [4+2]Conjugated dieneFused cyclohexene (B86901) derivatives
[3+2] Dipolar CycloadditionAzomethine ylidePyrrolidine
Aza-Michael Additionα,β-Unsaturated carbonyl compoundSubstituted piperidine (B6355638) or pyrrolidine

Theoretical and Computational Chemistry Studies of 1 3,4 Dimethoxyphenyl Prop 2 En 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These calculations provide insights into the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors that govern the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, positing that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

For 1-(3,4-dimethoxyphenyl)prop-2-en-1-amine, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethoxyphenyl ring and the nitrogen atom of the amine group, due to the presence of lone pairs of electrons. The LUMO, conversely, is likely distributed over the allylic double bond and the aromatic ring, which can accept electron density. The electron-donating methoxy (B1213986) groups on the phenyl ring are expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and enhancing the molecule's reactivity compared to an unsubstituted phenethylamine (B48288).

Computational studies on analogous compounds, such as amphetamine derivatives, have shown that substitutions on the phenyl ring significantly influence the HOMO and LUMO energies. researchgate.net For instance, the introduction of electron-donating groups generally increases the HOMO energy level, making the molecule a better electron donor. The calculated HOMO-LUMO gap for related compounds can provide an estimate for this compound, which is anticipated to have a relatively small gap, indicating a high degree of chemical reactivity and potential for charge transfer interactions. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for Analogous Phenethylamine Derivatives Note: The following data is derived from computational studies on analogous compounds and serves as an illustrative example.

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Amphetamine -6.5 -0.2 6.3
Methamphetamine -6.4 -0.1 6.3

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the molecule's electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. ucsb.edunih.gov

Analysis of the charge distribution through methods like Mulliken population analysis can provide quantitative values for the partial charges on each atom. In this compound, the nitrogen and oxygen atoms are expected to carry significant negative partial charges, while the hydrogen atoms attached to the nitrogen and the carbon atoms of the aromatic ring will have varying degrees of positive partial charges. This charge distribution is crucial for understanding intermolecular interactions, such as those with biological receptors or solvents. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure and conformational dynamics. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the molecule's potential energy surface and its behavior over time.

Computational studies on amphetamine and methamphetamine have identified several low-energy conformers. rsc.org For these molecules, the orientation of the phenyl ring relative to the amino group is a critical determinant of conformational energy. Similar conformational preferences are expected for this compound. A potential energy surface scan, where the energy of the molecule is calculated as a function of one or more dihedral angles, can reveal the most stable conformations and the energy barriers between them. It is likely that the most stable conformers will adopt a staggered arrangement to minimize steric hindrance, with the bulky 3,4-dimethoxyphenyl group positioned away from the allylamine (B125299) side chain.

Table 2: Calculated Relative Gibbs Free Energies for Stable Conformers of an Analogous Phenethylamine Note: This data is illustrative and based on computational studies of related phenethylamine structures.

Conformer Dihedral Angle (Cβ-Cα-C-N) Relative Gibbs Free Energy (kcal/mol) Boltzmann Population (%)
I ~60° 0.00 75
II ~180° 1.10 15

The surrounding environment, particularly the solvent, can have a profound impact on the conformational preferences and dynamics of a molecule. researchgate.net Molecular Dynamics (MD) simulations are a powerful tool for studying these effects. In an MD simulation, the motion of every atom in the system (the solute and the surrounding solvent molecules) is calculated over time by solving Newton's equations of motion. nih.gov

For this compound, MD simulations in an aqueous environment would reveal how water molecules interact with the polar amine and methoxy groups through hydrogen bonding. These interactions can stabilize certain conformations over others. The presence of a solvent can also affect the dynamics of the molecule, influencing the rate of conformational changes. For instance, the hydrophobic 3,4-dimethoxyphenyl group and the allyl chain will likely be influenced by the hydrophobic effect in water, which could lead to more compact conformations. The solvent accessible surface area (SASA) is a metric that can be calculated from MD simulations to quantify the extent to which the molecule is exposed to the solvent. mdpi.com

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry can also be used to predict the spectroscopic properties of a molecule, such as its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These predictions can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

DFT calculations can be used to compute the vibrational frequencies of a molecule. manchester.ac.uk For this compound, the calculated infrared spectrum would be expected to show characteristic peaks for the N-H stretching of the amine group, C-H stretching of the aromatic ring and alkyl chain, C=C stretching of the allyl group and the aromatic ring, and C-O stretching of the methoxy groups. By comparing the calculated spectrum with an experimental one, a detailed assignment of the vibrational modes can be made.

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com The calculated 1H and 13C NMR spectra would provide information about the chemical environment of each nucleus in the molecule. The predicted chemical shifts for the protons and carbons of the 3,4-dimethoxyphenyl ring, the allyl group, and the carbon adjacent to the amine group would be particularly useful for structural elucidation. Discrepancies between calculated and experimental spectra can often be explained by conformational averaging or solvent effects.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound Note: These are estimated frequencies based on computational studies of analogous compounds.

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Amine N-H Stretch 3300-3500
Alkene C=C Stretch 1640-1680
Aromatic Ring C=C Stretch 1450-1600

Computational Modeling of Reaction Mechanisms, Energetics, and Transition States

While direct computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available research, valuable insights can be drawn from computational analyses of structurally related compounds. A notable example is the study of the reaction mechanism for the formation of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) from 1-(3',4'-dimethoxyphenyl)propene.

This transformation has been investigated using Density Functional Theory (DFT), a powerful quantum mechanical modeling method. nih.gov Specifically, calculations were performed using the B3PW91 functional and the PCM method to model the palladium-catalyzed allylation of primary amines. nih.gov Such studies are crucial for understanding the step-by-step pathway of a chemical reaction, identifying intermediate structures, and determining the energy required for the reaction to proceed.

In a related study on a similar compound, the catalytic cycle was explored, revealing that the process is highly dependent on the nature of the ligands and the basicity of the amine involved. nih.gov For instance, the decomplexation of the coordinated allylammonium, a key step in the catalytic cycle, is favored by ligands that are strong π-acceptors. nih.gov

Table 1: Example of Data from Computational Reaction Mechanism Studies

ParameterDescriptionExample from Related Studies
Computational Method The theoretical model and basis set used for calculations.DFT (B3PW91), PCM method nih.gov
Reaction Pathway The sequence of elementary steps from reactants to products.Palladium-catalyzed allylation of primary amines nih.gov
Intermediates Transient molecular species formed during the reaction.Cationic hydridopalladium complexes nih.gov
Transition States The geometry of the highest energy point along the reaction coordinate for a specific step.Pentacoordinated 18VE hydridopalladium complex nih.gov
Energetics The energy changes (enthalpy, Gibbs free energy) associated with each step and the overall reaction.N/A

Note: The data presented is based on studies of structurally related molecules and is intended to be illustrative of the types of information gained from computational modeling.

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction in Chemical Research

In silico methods, which involve computer-based simulations and modeling, are indispensable tools in modern chemical research for predicting the biological activity of molecules based on their structure. This is broadly categorized under Structure-Activity Relationship (SAR) studies. For a compound like this compound, which belongs to the phenethylamine class, these approaches can rapidly screen for potential biological targets and predict efficacy, guiding further experimental work. nih.govwikipedia.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.govmdpi.com

The fundamental principle of QSAR is that the variation in the biological activity of a group of molecules is correlated with changes in their structural or physicochemical features. nih.gov A typical QSAR study involves:

Data Set Selection: A group of structurally related compounds with known biological activities (e.g., inhibitory concentrations like IC50) is compiled. mdpi.com For this compound, this would involve synthesizing and testing a series of its derivatives.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create a mathematical equation that correlates the descriptors with the biological activity. nih.govmdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

For instance, a QSAR study on phenethylamine derivatives successfully created models to predict their logP values, a crucial property for drug absorption. nih.gov These models used descriptors like the Verhaar model of Fish base-line toxicity (BLTF96) and a 3D-MoRSE descriptor (Mor15u) to achieve high predictive accuracy. nih.gov Similarly, QSAR models for flavonoid derivatives acting as pancreatic lipase (B570770) inhibitors have been developed, demonstrating a strong correlation between predicted and experimental activities. mdpi.com

Molecular Descriptors, Fingerprints, and Cheminformatics Applications

At the heart of QSAR and other cheminformatics applications are molecular descriptors and fingerprints, which are numerical representations of a molecule's structure and properties. researchgate.net

Molecular Descriptors can be classified based on their dimensionality:

1D Descriptors: These describe bulk properties of the molecule, such as molecular weight, atom count, and logP.

2D Descriptors: These are derived from the 2D representation of the molecule and include information about connectivity, topology, and substructures.

3D Descriptors: These are calculated from the 3D conformation of the molecule and describe its shape and electronic properties, such as van der Waals volume and dipole moment.

Molecular Fingerprints are bit strings where each bit represents the presence or absence of a specific structural feature or substructure. Common types include:

Structural Keys: A predefined dictionary of structural fragments is used, and the fingerprint is a binary vector indicating the presence or absence of each fragment in the molecule.

Hashed Fingerprints: These algorithms generate all possible fragments of a certain size from the molecule's graph, hash each fragment to a number, and then set the corresponding bits in a fixed-length bit string.

These descriptors and fingerprints are the foundation of many cheminformatics applications, including:

Similarity Searching: Identifying molecules in a database that are structurally similar to a query molecule.

Virtual Screening: Computationally screening large libraries of compounds to identify those that are most likely to be active against a biological target.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of drug candidates, a critical step in drug discovery. nih.govmdpi.com For example, in silico models have been developed to predict the nephrotoxicity of chemical structures. nih.gov

Table 2: Examples of Molecular Descriptor Categories

Descriptor TypeExamplesInformation Encoded
1D Descriptors Molecular Weight, LogP, Atom CountBulk physicochemical properties.
2D Descriptors Topological Indices, Connectivity Indices, 2D AutocorrelationMolecular topology and connectivity.
3D Descriptors van der Waals Volume, Dipole Moment, 3D-MoRSE DescriptorsMolecular shape and electronic properties. nih.gov
Molecular Fingerprints MACCS Keys, ECFP (Extended-Connectivity Fingerprints)Presence or absence of specific substructures.

Advanced Analytical Techniques in the Research of 1 3,4 Dimethoxyphenyl Prop 2 En 1 Amine

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Analysis of Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. In the context of 1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine derivatives, this technique provides unequivocal proof of absolute stereochemistry and offers deep insights into the molecule's solid-state conformation, including bond lengths, bond angles, and torsional angles. Research on structurally related chalcones and enaminones containing the 3,4-dimethoxyphenyl moiety illustrates the power of this analytical tool.

Detailed crystallographic studies on these derivatives have elucidated key structural features. For instance, in the derivative (E)-3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, the dihedral angle between the mean planes of the hydroxyphenyl and dimethoxyphenyl rings is a mere 5.9 (6)°. nih.gov This near-planar conformation is significant for understanding the molecule's electronic and packing properties. The crystal packing in this case is stabilized by a combination of weak intermolecular C—H⋯O contacts and π–π stacking interactions, with a centroid–centroid distance of 3.6571 (8) Å. nih.gov

In another derivative, 1-(3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one, the dihedral angle between the two benzene (B151609) rings is a more substantial 57.1 (1)°. nih.gov The crystal structure is characterized by weak centroid–centroid π–π stacking interactions. nih.gov Analysis of (E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one reveals a C8—C9 bond length of 1.363(3) Å, which is typical for a C=C double bond, confirming the enone structure. researchgate.net These examples underscore how X-ray crystallography provides precise conformational data that is vital for structure-activity relationship studies and materials science applications.

Table 1: Crystallographic Data for Derivatives Containing the 1-(3,4-Dimethoxyphenyl) Moiety
CompoundFormulaCrystal SystemKey Structural Feature(s)Reference
1-(3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-oneC₁₇H₁₆O₃TriclinicDihedral angle between phenyl rings: 57.1 (1)° nih.gov
(E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-oneC₁₃H₁₇NO₃MonoclinicC=C double bond length: 1.363(3) Å researchgate.net
(E)-3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneC₁₇H₁₆O₄MonoclinicDihedral angle between rings: 5.9 (6)°; π–π stacking distance: 3.6571 (8) Å nih.gov

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination in Asymmetric Synthesis Research

The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical and fine chemical industries, as different enantiomers of a molecule can exhibit vastly different biological activities. nih.gov Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the cornerstone for determining the enantiomeric purity (or enantiomeric excess, ee) of chiral compounds like this compound.

The separation relies on the use of a Chiral Stationary Phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For primary amines, several classes of CSPs have proven effective. nih.gov

Polysaccharide-based CSPs: These are the most widely used CSPs, often based on cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support. Columns like the Chiralpak AD have been successfully used to determine the ee of chiral amines, often employing mobile phases consisting of hexane (B92381) and isopropanol (B130326) mixtures. nih.gov

Cyclofructan-based CSPs: These have been evaluated for the enantiomeric separation of primary amines, showing excellent selectivity. chromatographyonline.com Optimized separations are often achieved in polar organic or normal-phase modes with mobile phase additives such as a trifluoroacetic acid–triethylamine (B128534) mixture to improve peak shape and resolution. chromatographyonline.com

Crown ether-based CSPs: These are particularly effective for the HPLC enantioseparation of primary amine compounds. nih.gov

The choice of mobile phase, additives, and column temperature are all critical parameters that are optimized to achieve baseline separation of the enantiomers, allowing for accurate quantification of the enantiomeric ratio. Supercritical Fluid Chromatography (SFC) has also emerged as a powerful alternative to HPLC for these separations, often providing comparable selectivity with improved peak symmetries. chromatographyonline.com

Table 2: Common Chiral Stationary Phases and Conditions for Primary Amine Separation
CSP TypeExample Column NameTypical Mobile Phase SystemKey Application NoteReference
Polysaccharide-basedChiralpak ADHexanes/IsopropanolWidely used for determining ee of α-chiral amines. nih.gov
Cyclofructan-basedLarihc CF6-PHexane/Ethanol (B145695) or Acetonitrile/Methanol with TFA/TEA additivesEffective for primary amines in HPLC and SFC modes. chromatographyonline.com
Crown Ether-basedCrownpak CR (+)Aqueous/Organic with acid modifierEspecially useful for compounds containing a primary amine group. nih.gov

Advanced Spectroscopic Methods for Kinetic Studies and Reaction Monitoring

Understanding the kinetics and mechanism of a chemical reaction is fundamental to its optimization and scale-up. Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, are powerful tools for real-time reaction monitoring and kinetic analysis of processes involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is exceptionally well-suited for monitoring reaction progress. By tracking the change in signal intensity of specific protons belonging to reactants, intermediates, and products over time, a detailed kinetic profile of the reaction can be constructed. For instance, in reactions involving the 1-(3,4-dimethoxyphenyl) moiety, the distinct signals of the aromatic protons and the methoxy (B1213986) groups can be monitored. mdpi.com The advent of flow chemistry coupled with in-line NMR analysis allows for continuous, real-time monitoring. beilstein-journals.org This setup enables the detection of short-lived intermediates and facilitates rapid optimization of reaction conditions. beilstein-journals.org Stacked plots of ¹H NMR spectra recorded at different time intervals provide a clear visual representation of the reaction's progression. beilstein-journals.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is another valuable technique for reaction monitoring, especially for reactions involving changes in key functional groups. For example, in the synthesis or subsequent reaction of a chalcone (B49325) derivative like 1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone, the strong C=O stretching vibration, typically observed in the 1600–1850 cm⁻¹ region, can be monitored to follow the consumption or formation of the ketone. nih.gov Probes that can be inserted directly into a reaction vessel allow for continuous data acquisition, providing insights into reaction kinetics without the need for sample extraction.

These spectroscopic techniques provide non-invasive, real-time data on the concentrations of various species in the reaction mixture, enabling the determination of reaction rates, orders, and activation energies, which are crucial for mechanistic elucidation and process control.

Table 3: Application of Spectroscopic Methods in Reaction Monitoring
TechniqueInformation ObtainedExample of Monitored Signal/GroupAdvantagesReference
¹H NMRConcentrations of reactants, intermediates, and products over time; reaction kinetics.Disappearance of reactant aldehyde protons; appearance of product vinyl or amine protons.Provides detailed structural information; non-invasive; suitable for complex mixtures. beilstein-journals.org
¹³C NMRStructural confirmation of products and intermediates.Chemical shift of carbonyl carbon (~190 ppm in related chalcones).Provides clear signals for quaternary carbons and carbonyls. mdpi.comnih.gov
FT-IRChanges in functional groups; reaction endpoint determination.C=O stretch (~1650 cm⁻¹); N-H stretch of the amine.Fast, relatively inexpensive, suitable for in-situ monitoring with probes. nih.gov

Mechanistic Investigations of Biological System Interactions in Vitro and in Silico

Enzyme Kinetic Studies (In Vitro) to Elucidate Interaction Mechanisms

There is no publicly available research detailing the in vitro enzyme kinetic studies of 1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine.

No studies were identified that have determined the inhibitory or activation mechanisms of this compound on any specific enzyme. Consequently, data on binding kinetics, such as inhibition constants (K_i) or half-maximal inhibitory concentrations (IC_50), are not available.

There is no published research on the substrate specificity of this compound with purified enzymes, nor are there any reports on its turnover kinetics.

Computational Modeling of Enzyme-Ligand Interactions

In silico studies focusing on the interaction of this compound with enzymes are not present in the available scientific literature.

No molecular docking simulations have been published that predict the binding mode of this specific compound within the active site of any enzyme.

In the absence of docking studies, there are no corresponding calculations of binding energy or ligand efficiency metrics for this compound.

Receptor Binding Studies (In Silico) and Ligand-Receptor Dynamics

There is a lack of in silico receptor binding studies for this compound. Research on its binding affinity and dynamic interactions with any biological receptor has not been reported.

Note: While research exists for structurally similar compounds, particularly chalcones featuring a 1-(3,4-dimethoxyphenyl)prop-2-en-1-one core, the strict focus of this article on the specified amine compound precludes the inclusion of that information. The current body of scientific literature does not appear to contain the specific in vitro or in silico biological interaction data requested for this compound.

In Silico Identification of Potential Biological Targets through Chemogenomics Approaches

Chemogenomics aims to systematically identify the protein targets of small molecules by combining chemical and genomic information. wikipedia.org This is particularly useful for a novel compound where the biological targets are unknown.

Ligand-based virtual screening (LBVS) uses the structure of a known active molecule as a template to search large chemical databases for compounds with similar features. The underlying principle is that structurally similar molecules are likely to have similar biological activities. nih.gov

For this compound, this would involve:

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features (e.g., aromatic rings, hydrogen bond donors/acceptors) required for activity.

Database Screening: Searching databases like ChEMBL or PubChem for molecules that match the pharmacophore model.

This approach is powerful but is limited by its reliance on the knowledge of existing active compounds. nih.gov

Structure-based virtual screening (SBVS), also known as reverse docking or target fishing, takes the opposite approach. The structure of the compound is computationally docked against a large library of known protein structures to predict potential binding targets. mdpi.com This can uncover entirely new mechanisms of action or off-target effects.

This methodology can be broken down into these steps:

A 3D model of this compound is generated.

This model is then computationally screened against a database of hundreds or thousands of protein binding sites.

The results are ranked based on docking scores and binding poses.

Top-ranked potential targets are then selected for experimental validation.

This approach has been successfully used to identify novel targets for existing drugs and natural products, accelerating the drug discovery process. mdpi.com

Metabolic Pathway Elucidation (In Vitro Enzymatic Metabolism)

Understanding how a compound is metabolized is critical for determining its bioavailability, duration of action, and potential for drug-drug interactions. In vitro metabolism studies provide these insights in a controlled laboratory setting.

These studies typically use subcellular fractions, primarily liver microsomes or hepatocytes, which contain the key drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family.

A typical workflow involves:

Incubation: The compound is incubated with liver microsomes or hepatocytes from different species (e.g., human, rat, mouse) along with necessary cofactors.

Sample Analysis: At various time points, samples are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to measure the disappearance of the parent compound and the appearance of metabolites.

Metabolite Identification: The mass spectrometry data is used to determine the chemical structures of the metabolites formed (e.g., through oxidation, demethylation, or conjugation).

Enzyme Phenotyping: Recombinant human CYP enzymes are used to identify which specific isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are responsible for the compound's metabolism.

For example, studies on Hydroxy-α-sanshool (HAS) using human liver microsomes identified strong inhibitory effects on CYP2C9 and CYP2D6, indicating a potential for drug interactions. mdpi.com The metabolic stability of HAS was also found to be relatively high in human and rat liver microsomes. mdpi.com This type of data is crucial for predicting a compound's behavior in vivo.

Table 2: Representative Data from an In Vitro Metabolic Stability Assay (Note: This data is illustrative and not specific to this compound)

Species System Half-life (t½, min) Intrinsic Clearance (μL/min/mg protein)
Human Liver Microsomes > 120 < 5.8
Rat Liver Microsomes 85.6 8.1
Mouse Liver Microsomes 30.2 22.9
Dog Liver Microsomes 45.9 15.1
Monkey Liver Microsomes 65.4 10.6

Data adapted from typical metabolic stability assays for investigational compounds.

Mechanistic Aspects of Biotransformation

The biotransformation of xenobiotics, including the synthetic compound this compound, is a complex process primarily mediated by a suite of enzymes designed to increase the polarity of lipophilic molecules, thereby facilitating their excretion. While specific in vitro and in silico studies on this compound are not extensively documented in publicly available literature, its metabolic fate can be predicted with a high degree of confidence based on the well-established biotransformation pathways of structurally related compounds, particularly substituted cathinones and phenethylamines. The metabolic landscape of this compound is likely dominated by Phase I and Phase II enzymatic reactions.

Phase I Metabolism:

Phase I reactions typically involve oxidation, reduction, and hydrolysis, with the primary goal of introducing or exposing functional groups. For this compound, the key metabolic transformations are expected to be catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. openanesthesia.orgnih.gov The predicted primary Phase I metabolic pathways for this compound include O-demethylation, aromatic hydroxylation, and N-dealkylation (if applicable to secondary or tertiary amine analogues), and reduction of the β-keto group (though this compound is an amine, not a cathinone, this pathway is relevant for similar structures). europa.euresearchgate.net

O-Demethylation: The two methoxy (B1213986) groups on the phenyl ring are prime targets for O-demethylation, a reaction frequently catalyzed by CYP enzymes. This process would result in the formation of monohydroxylated and subsequently dihydroxylated (catecholic) metabolites. These metabolites are more polar than the parent compound.

Aromatic Hydroxylation: Direct hydroxylation of the aromatic ring is another common metabolic route for phenethylamines. This reaction, also mediated by CYP enzymes, can occur at various positions on the phenyl ring, leading to the formation of phenolic metabolites.

Oxidative Deamination: Monoamine oxidases (MAO) can catalyze the oxidative deamination of the primary amine group, which would lead to the formation of a ketone, followed by further oxidation to a carboxylic acid or reduction to an alcohol. researchgate.net This is a major pathway for the metabolism of many phenethylamines.

Phase II Metabolism:

The metabolites generated during Phase I, now possessing functional groups like hydroxyl or amine moieties, are substrates for Phase II conjugation reactions. These reactions further increase the water solubility of the metabolites, preparing them for elimination. Key Phase II pathways include:

Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are expected to catalyze the conjugation of glucuronic acid to the hydroxyl groups of the phenolic metabolites formed during Phase I. This is a common and major pathway for the elimination of phenolic xenobiotics.

Sulfation: Sulfotransferases (SULTs) can also conjugate sulfate (B86663) groups to the hydroxylated metabolites, another important mechanism for increasing polarity and facilitating excretion.

The following table summarizes the probable metabolic reactions and the enzymes involved in the biotransformation of this compound, based on data from structurally similar compounds.

Metabolic Pathway Enzyme Superfamily/Family Potential Metabolites
O-DemethylationCytochrome P450 (CYP)1-(3-Hydroxy-4-methoxyphenyl)prop-2-en-1-amine, 1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-amine, 1-(3,4-Dihydroxyphenyl)prop-2-en-1-amine
Aromatic HydroxylationCytochrome P450 (CYP)Hydroxylated derivatives of the parent compound
Oxidative DeaminationMonoamine Oxidase (MAO)1-(3,4-Dimethoxyphenyl)propan-2-one
GlucuronidationUGTsGlucuronide conjugates of hydroxylated metabolites
SulfationSULTsSulfate conjugates of hydroxylated metabolites

In Silico Predictions:

The biotransformation of this compound is thus expected to be a multi-step process involving a cascade of enzymatic reactions, leading to the formation of various more polar metabolites that can be readily excreted from the body. The exact ratios of different metabolites would depend on various factors, including the specific CYP isoforms involved and their relative activities.

Future Directions and Emerging Research Avenues for 1 3,4 Dimethoxyphenyl Prop 2 En 1 Amine

Development of Novel and Highly Efficient Synthetic Methodologies

The efficient synthesis of 1-(3,4-dimethoxyphenyl)prop-2-en-1-amine is a critical first step for its broader investigation. While the corresponding ketone, 1-(3,4-dimethoxyphenyl)prop-2-en-1-one (B8780625) (a chalcone), can be readily synthesized through established methods like the Claisen-Schmidt condensation, future research should focus on innovative and efficient methods for its conversion to the target primary enamine. nih.govresearchgate.net

Current synthetic paradigms for related compounds often involve multi-step processes. For instance, the synthesis of related amides starts from 1-(3,4-dimethoxyphenyl)propan-2-one, which is then converted to an amine. researchgate.net A more direct approach from the corresponding chalcone (B49325) is desirable. Future research could explore:

Catalytic Asymmetric Reductive Amination: The development of novel chiral catalysts for the direct, stereoselective reductive amination of 1-(3,4-dimethoxyphenyl)prop-2-en-1-one would be a significant advancement. This would provide access to enantiomerically pure forms of the target amine, which is crucial for pharmacological studies.

Green Chemistry Approaches: Inspired by sustainable methods used for chalcone synthesis, such as mechanochemical reactions that proceed without a solvent, similar green protocols could be developed for the amination step. mdpi.com This would reduce waste and environmental impact.

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign alternative. The use of enzymes like transaminases could provide a direct and efficient route to the desired amine under mild reaction conditions.

Potential Synthetic Strategy Description Key Research Goal
Catalytic Asymmetric Amination Direct conversion of the corresponding chalcone using a chiral catalyst and an amine source.High enantioselectivity and yield.
Mechanochemical Synthesis Solvent-free reaction of the starting materials under high-energy milling.Improved efficiency and sustainability.
Biocatalysis/Enzymatic Route Use of enzymes like transaminases to convert the ketone precursor to the amine.High stereospecificity and mild conditions.

Exploration of Undiscovered Chemical Space through Advanced Derivatization

The structural features of this compound—a primary amine, a reactive alkene, and a catechol-like aromatic ring—offer multiple points for chemical modification. A systematic exploration of these derivatization pathways could lead to the discovery of novel compounds with unique properties.

Future research should focus on:

N-Functionalization: The primary amine can be readily converted into a wide array of functional groups, including amides, sulfonamides, carbamates, and ureas. Research has shown that N-acyl derivatives of the related 2-(3,4-dimethoxyphenyl)ethylamine exhibit interesting biological activities. nih.gov

Alkene Modifications: The propene moiety is susceptible to various addition reactions, such as hydrogenation, halogenation, epoxidation, and cycloadditions. These reactions can introduce significant structural diversity and lead to new scaffolds.

Aromatic Ring Substitution: While the dimethoxy substitution is a common feature in many natural products, exploring modifications such as demethylation to the free catechols or introduction of other substituents could modulate the electronic properties and biological activity of the molecule.

Studies on related chalcones have demonstrated that the introduction of different substituents on the aromatic rings can lead to a wide range of pharmacological activities. researchgate.net

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

The convergence of artificial intelligence (AI) and chemistry presents a transformative opportunity for accelerating the discovery and development of new molecules based on the this compound scaffold. nih.gov

Emerging research avenues include:

De Novo Design: Generative AI models can design vast virtual libraries of novel derivatives. arxiv.orgfrontiersin.org By training these models on datasets of known active compounds, they can propose new molecules with a high probability of possessing desired properties, such as high binding affinity for a specific biological target. youtube.com

Property Prediction (QSAR/QSPR): Machine learning algorithms can build predictive models for various properties, including bioactivity, toxicity, and physicochemical characteristics (ADMET). nih.gov This allows for the rapid in silico screening of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

Retrosynthesis Prediction: AI-powered retrosynthesis tools can predict viable synthetic routes for novel, computer-generated compounds. dntb.gov.uaengineering.org.cn This addresses a major bottleneck in drug discovery by helping chemists to identify efficient ways to synthesize molecules that have never been made before. arxiv.orgarxiv.org

Expanding Computational Insights into Reactivity, Selectivity, and Mechanistic Understanding

Computational chemistry provides powerful tools to investigate the intrinsic properties of molecules and their reactions at an electronic level. For this compound, computational studies can offer profound insights that guide experimental work.

Future computational research could focus on:

Conformational Analysis: Determining the preferred three-dimensional conformations of the molecule and its derivatives is crucial for understanding how they interact with biological targets.

Reactivity and Mechanistic Studies: Density Functional Theory (DFT) calculations can be employed to study the molecule's reactivity, predict the outcomes of chemical reactions, and elucidate reaction mechanisms. rsc.org For example, a computational study has been performed to understand the reaction mechanism of the related 1-(3',4'-dimethoxyphenyl)propene. mdpi.comnih.govresearchgate.net Similar methods could be applied to understand the stability and reaction pathways of the target enamine.

Molecular Docking and Dynamics: These techniques can be used to simulate the binding of the compound and its derivatives to the active sites of proteins. This can help to identify potential biological targets and provide a rational basis for designing more potent and selective analogues.

Computational Method Application to the Target Compound Expected Insight
Density Functional Theory (DFT) Calculation of electronic structure, reaction energies, and transition states.Understanding of reactivity, stability, and reaction mechanisms. nih.gov
Molecular Docking Simulation of binding to protein targets.Prediction of biological activity and binding mode.
Molecular Dynamics (MD) Simulation of the dynamic behavior of the molecule in a biological environment.Insight into conformational flexibility and binding stability.

Potential of this compound as a Synthetic Intermediate for Complex Chemical Structures

The unique combination of functional groups in this compound makes it a potentially valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds.

Future synthetic applications could include:

Synthesis of Nitrogen-Containing Heterocycles: The enamine moiety is a key precursor for the synthesis of various heterocycles, such as pyridines, pyrimidines, and pyrroles. The intramolecular cyclization or intermolecular reactions with other building blocks could lead to a diverse range of complex structures.

Precursor for Natural Product Analogues: The 3,4-dimethoxyphenyl group is a common motif in many natural products. This compound could serve as a starting material for the synthesis of analogues of these natural products with potentially improved properties. For example, related chalcones are known intermediates for pyrazole (B372694) derivatives. nih.gov

Polymer Chemistry: The amine and alkene functionalities could be utilized in polymerization reactions to create novel functional polymers with interesting electronic or material properties.

New Paradigms in Academic Research on Analogues and Derivatives of the Compound

Future academic research is likely to focus on synthesizing and evaluating analogues of this compound for a wide range of applications. Building on research into related structures, several areas appear particularly promising.

Photopharmacology: Some chalcones exhibit photochromism, where their configuration and biological activity can be controlled by light. mdpi.com Investigating whether analogues of the target amine possess similar photoswitchable properties could open up applications in photopharmacology.

Medicinal Chemistry: Derivatives of the related 2-(3,4-dimethoxyphenyl)ethylamine have been investigated for anti-ulcer activity. nih.gov Similarly, analogues of mebeverine, which contains the 1-(3,4-dimethoxyphenyl)propan-2-amine core, have been studied for their spasmolytic properties. researchgate.net A systematic screening of new derivatives of the title compound against a panel of biological targets could uncover novel therapeutic leads.

Materials Science: Chalcone derivatives are known for their non-linear optical properties. researchgate.net The synthesis and characterization of new derivatives could lead to the development of advanced materials for optical and electronic applications.

This systematic and multi-faceted research approach, combining advanced synthesis, computational modeling, and thorough biological evaluation, will be key to unlocking the full scientific potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine, and how is its purity validated?

  • Methodology : The compound is synthesized via rhodium-catalyzed polymerization of precursor monomers under anhydrous conditions. For example, (nbd)Rh⁺[ɳ⁶-C₆H₅B–(C₆H₅)₃] is used as a catalyst to achieve high yields (70–90%) .
  • Characterization : Purity is confirmed using:

  • Gel Permeation Chromatography (GPC) : Determines molecular weight (13,900–18,400 g/mol) .
  • NMR Spectroscopy : Assigns structural features (e.g., methoxy protons at δ 3.8–4.0 ppm and olefinic protons at δ 5.5–6.5 ppm) .
  • Polarimetry : Verifies enantiomeric purity if chiral centers are present .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to potential amine vapor release .
  • First Aid : Immediate flushing with water for eye/skin exposure; medical consultation required if inhaled .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved for this compound?

  • Data Validation :

  • Software Tools : SHELXL for refinement and ORTEP-III for graphical representation of electron density maps .
  • Cross-Validation : Compare experimental data (X-ray diffraction) with computational models (DFT-optimized geometries) to resolve ambiguities in bond lengths/angles .
    • Example Contradiction : Discrepancies in torsion angles may arise from dynamic disorder; use high-resolution (<1.0 Å) datasets and twinning analysis in SHELXL .

Q. What computational methods predict the electronic properties of this compound?

  • Density Functional Theory (DFT) :

  • Basis Sets : B3LYP/6-311++G(d,p) for optimizing geometry and calculating HOMO-LUMO gaps .
  • AIM Analysis : Maps electron density to identify non-covalent interactions (e.g., C–H···O) influencing stability .
    • Challenges : Methoxy groups induce steric effects that may distort predicted vs. experimental dipole moments .

Q. How does structural modification (e.g., substitution patterns) impact its application in polymer science?

  • Case Study : Adding menthol during polymerization increases molecular weight (e.g., poly(1) from 13,900 to 18,400 g/mol) and stabilizes helical conformations .
  • Solubility : The 3,4-dimethoxy motif enhances solubility in THF and chloroform, critical for solution-phase processing .
  • Advanced Applications :

  • Conductive Polymers : Methoxy groups modulate π-conjugation, affecting conductivity .
  • Chiral Materials : Enantioselective synthesis enables use in asymmetric catalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.